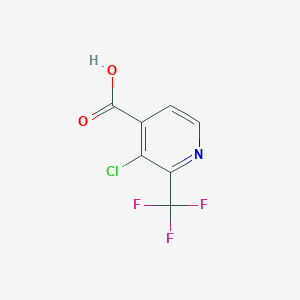

3-Chloro-2-(trifluoromethyl)isonicotinic acid

Description

BenchChem offers high-quality 3-Chloro-2-(trifluoromethyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(trifluoromethyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJBNXZJTBKRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737308 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-02-3 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-(trifluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

3-Chloro-2-(trifluoromethyl)isonicotinic acid, registered under CAS number 749875-02-3, is a halogenated pyridine carboxylic acid derivative that has emerged as a pivotal intermediate in the synthesis of a wide array of high-value chemical entities.[1][2][3] Its unique structural features—a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid moiety—confer a distinct reactivity profile and desirable physicochemical properties to the molecules in which it is incorporated. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and diverse applications, with the aim of equipping researchers and professionals in drug discovery and agrochemical development with the critical knowledge to leverage its potential.

The presence of the trifluoromethyl group is particularly noteworthy. This moiety is a bioisostere of various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Consequently, 3-Chloro-2-(trifluoromethyl)isonicotinic acid serves as a valuable scaffold in the design of novel pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective utilization in synthesis and product development. The key properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 749875-02-3 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |

| Molecular Weight | 225.55 g/mol | [1][2] |

| IUPAC Name | 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | [1] |

| Canonical SMILES | C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | [2] |

| InChI Key | UVJBNXZJTBKRQB-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 353.3±42.0 °C | [4] |

| Predicted Density | 1.603±0.06 g/cm³ | [4] |

| Predicted pKa | 1.39±0.28 | [4] |

| Storage Conditions | Store in a cool, dry, and well-ventilated area away from incompatible substances. Inert atmosphere, 2-8°C. | [2][3] |

Synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid: A Conceptual Workflow

One potential pathway could start from a suitable chloropyridine precursor, followed by the introduction of the trifluoromethyl group and subsequent carboxylation. The diagram below illustrates a generalized workflow for the synthesis of such functionalized pyridines.

Caption: A conceptual workflow for the synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid.

A key step in many synthetic routes for trifluoromethylpyridines is the chlorine/fluorine exchange on a trichloromethylpyridine precursor.[5] Another powerful strategy involves the cyclocondensation of a trifluoromethyl-containing building block to construct the pyridine ring.[5] The specific reagents and reaction conditions would need to be carefully optimized to achieve the desired substitution pattern and yield of 3-Chloro-2-(trifluoromethyl)isonicotinic acid.

Applications in Agrochemical and Pharmaceutical Industries

The unique combination of functional groups in 3-Chloro-2-(trifluoromethyl)isonicotinic acid makes it a highly sought-after intermediate in the synthesis of bioactive molecules, particularly in the agrochemical and pharmaceutical sectors.

Agrochemicals

In the field of agrochemicals, this compound serves as a key building block for the development of modern herbicides. The trifluoromethylpyridine moiety is a common feature in a number of commercial crop protection products.[5] For instance, derivatives of 2-picolinic acid are known to act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible weeds. The incorporation of the 3-chloro-2-(trifluoromethyl)phenyl group can significantly enhance the herbicidal efficacy of these molecules.

The diagram below illustrates the relationship between the structural features of 3-Chloro-2-(trifluoromethyl)isonicotinic acid and its application in developing active agrochemical ingredients.

Caption: Relationship between the structural features of the core molecule and its agrochemical applications.

Pharmaceuticals

In the pharmaceutical industry, the trifluoromethyl group is a well-established component in the design of drugs with improved potency and pharmacokinetic properties. The introduction of a -CF₃ group can significantly alter the electronic nature of a molecule, influencing its pKa and ability to interact with biological targets. 3-Chloro-2-(trifluoromethyl)isonicotinic acid provides a versatile platform for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. For example, isonicotinic acid derivatives have been investigated for their antitubercular activity.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-2-(trifluoromethyl)isonicotinic acid. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it may cause skin and serious eye irritation.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

3-Chloro-2-(trifluoromethyl)isonicotinic acid is a valuable and versatile building block for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique combination of a trifluoromethyl group, a chloro-substituted pyridine ring, and a carboxylic acid functional handle provides a powerful tool for medicinal and agricultural chemists to design and create novel molecules with enhanced performance characteristics. A deeper understanding of its synthesis and reactivity will undoubtedly continue to fuel innovation in these critical fields.

References

-

Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. J. Serb. Chem. Soc. 88 (12) S399–S406 (2023). Available at: [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

3-Chloro-2-(trifluoromethyl)isonicotinic acid. Acros Pharmatech. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. PMC - NIH. Available at: [Link]

-

Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate | C9H7ClF3NO3 | CID 40148070. PubChem @ NIH/NCBI. Available at: [Link]

-

3-Chloro-2-(trifluoromethyl)isonicotinic acid. Acros Pharmatech (Korean). Available at: [Link]

-

Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. Google Patents. Available at: [Link]

- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents.

-

Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate | C9H7ClF3NO3 | CID 40148070. PubChem @ NIH/NCBI. Available at: [Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available at: [Link]

-

3-Trifluoromethylbenzoic acid, 2-chlorophenyl ester. NIST WebBook. Available at: [Link]

-

Process for producing chloronicotinic acid compounds - European Patent Office. Google Patents. Available at: [Link]

-

Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Available at: [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. Google Patents. Available at: [Link]

-

(PDF) Synthesis and Pesticidal Activity of 3-(2-Chloro-4-trifluoromethyl)phenoxy Benzoylhydrazones. ResearchGate. Available at: [Link]

-

Synthesis and Herbicidal Activities of 3‐(4‐Chloro‐2‐fluoro‐5‐substituted phenyl)benzo[d][6][7][8]triazin‐4(3H)‐one Derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine. Google Patents.

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. Available at: [Link]

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl. Arkivoc. Available at: [Link]

-

3-Chloro-2-fluoroisonicotinic acid. Available at: [Link]

-

2-chloro-5-(trifluoromethyl)isonicotinic acid (C7H3ClF3NO2). PubChemLite. Available at: [Link]

Sources

- 1. 3-Chloro-2-(trifluoromethyl)isonicotinic acid - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-Chloro-2-(trifluoromethyl)isonicotinic acid [acrospharmatech.com]

- 3. 749875-02-3|3-Chloro-2-(trifluoromethyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 4. 3-Chloro-2-(trifluoromethyl)isonicotinic acid [acrospharma.co.kr]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shd-pub.org.rs [shd-pub.org.rs]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Physicochemical properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS No. 749875-02-3) is a halogenated pyridine derivative that serves as a critical building block in contemporary chemical synthesis.[1] Its utility spans the development of novel pharmaceuticals and advanced agrochemicals, where the unique electronic properties of the substituted pyridine ring are paramount. The presence of a chloro group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid function on the isonicotinic acid scaffold imparts distinct reactivity and specific physicochemical characteristics. This guide provides a comprehensive technical overview of these properties, outlines authoritative protocols for their experimental determination, and details essential safety and handling procedures. The insights herein are designed to empower researchers to effectively utilize this versatile compound in their development pipelines.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are cataloged below.

-

Systematic Name: 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid[2]

-

Common Name: 3-Chloro-2-(trifluoromethyl)isonicotinic acid

-

Molecular Formula: C₇H₃ClF₃NO₂[3]

-

InChI Key: UVJBNXZJTBKRQB-UHFFFAOYSA-N[3]

-

Canonical SMILES: C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F[3]

Caption: Molecular structure of 3-Chloro-2-(trifluoromethyl)isonicotinic acid.

Core Physicochemical Properties

The interplay of the aromatic nitrogen, carboxylic acid, and powerful electron-withdrawing substituents defines the compound's physical and chemical behavior. All quantitative data, both predicted and experimentally determined, are summarized below for rapid reference.

| Property | Value | Source & Notes |

| Physical State | White to off-white crystalline solid | Expected based on analogous structures; requires experimental verification. |

| Melting Point | Not available | Must be determined experimentally. See Protocol 4.1. |

| Boiling Point | 353.3 ± 42.0 °C | Predicted value; decomposition may occur at this temperature.[3] |

| Density | 1.603 ± 0.06 g/cm³ | Predicted value.[3] |

| Acidity (pKa) | 1.39 ± 0.28 | Predicted value. The low pKa reflects strong inductive effects.[3] |

| Water Solubility | Not available | Expected to be slightly soluble. See Protocol 4.2. |

Molecular Structure and Acidity

The defining feature of this molecule is its pronounced acidity. The isonicotinic acid core has a pKa of approximately 4.9, but the addition of the chloro and trifluoromethyl groups at the 3- and 2-positions, respectively, causes a dramatic increase in the acidity of the carboxylic acid proton. These groups exert a powerful negative inductive effect (-I), withdrawing electron density from the pyridine ring and stabilizing the resulting carboxylate anion upon deprotonation. This is reflected in the exceptionally low predicted pKa of 1.39, making it a strong organic acid.[3]

Solubility Profile

While the carboxylic acid group introduces a polar, hydrophilic center capable of hydrogen bonding, the trifluoromethyl group and the chlorinated aromatic ring contribute significant hydrophobic character. This duality suggests limited solubility in non-polar solvents like hexanes, moderate to good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and slight solubility in water.[5][6] The aqueous solubility is expected to increase significantly in basic solutions (pH > 3), where the compound will deprotonate to form the more soluble carboxylate salt.

Spectroscopic and Analytical Characterization

Structural verification and purity assessment are non-negotiable in research and development. While specific spectra for this compound are proprietary to suppliers, the expected characteristics from key analytical techniques are described below.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. A broad singlet, which may be exchangeable with D₂O, will correspond to the acidic proton of the carboxylic acid.

-

¹⁹F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly diagnostic signal for confirming the presence of this moiety.

-

¹³C NMR: The spectrum should display seven distinct carbon signals: five for the pyridine ring carbons, one for the carboxylic acid carbon, and one for the trifluoromethyl carbon (which may appear as a quartet due to C-F coupling).

-

Mass Spectrometry (MS): Electron impact or electrospray ionization MS will confirm the molecular weight of 225.55 g/mol . A key diagnostic feature will be the M+ and M+2 isotopic pattern in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

Experimental Protocols

The following protocols describe standardized methods for determining key physicochemical properties. Adherence to these workflows ensures data integrity and reproducibility.

Protocol 4.1: Determination of Melting Point (Capillary Method)

-

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely crush a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Begin heating at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

Protocol 4.2: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

-

Rationale: The shake-flask method is the gold standard for determining the water solubility of a compound. It relies on achieving a thermodynamic equilibrium between the dissolved and undissolved states of the substance.

-

Methodology:

-

Preparation: Add an excess amount of 3-Chloro-2-(trifluoromethyl)isonicotinic acid to a known volume of deionized water in a flask. The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the solution at high speed.

-

Sampling: Carefully extract an aliquot of the clear, supernatant aqueous phase.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.

-

Calculation: The solubility is reported in units of mg/L or mol/L. The experiment should be performed in triplicate to ensure statistical validity.

-

Caption: A standardized workflow for determining aqueous solubility.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound should be handled by trained personnel familiar with its potential hazards.

-

GHS Hazard Classification:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

-

Safe Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]

-

Avoid breathing dust.[7] Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Storage Recommendations:

References

- 3-FLUORO-2-TRIFLUOROMETHYL-ISONICOTINIC ACID synthesis. ChemicalBook.

- 749875-02-3|3-Chloro-2-(trifluoromethyl)isonicotinic acid|BLD Pharm. BLD Pharm.

- 3-Chloro-2-(trifluoromethyl)isonicotinic acid.

- 505084-58-2, 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Formula. ECHEMI.

- SAFETY D

- SAFETY D

- 3-Chloro-2-(trifluoroMethyl)isonicotinic acid (CAS 749875-02-3). ChemicalBook.

- SAFETY D

- 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%. ChemicalBook.

- 3-Chloro-2-(trifluoromethyl)isonicotinic acid | 749875-02-3. Sigma-Aldrich.

- 3-Chloro-2-(trifluoromethyl)isonicotinic acid - CAS:749875-02-3. Sunway Pharm Ltd.

- 3-Chloro-2-(Trifluoromethyl)Isonicotinic Acid. 景明化工.

Sources

- 1. 749875-02-3|3-Chloro-2-(trifluoromethyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 2. 3-Chloro-2-(trifluoromethyl)isonicotinic acid - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-Chloro-2-(trifluoromethyl)isonicotinic acid [acrospharmatech.com]

- 4. 3-Chloro-2-(trifluoroMethyl)isonicotinic acid | 749875-02-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% CAS#: 505084-58-2 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Strategic Importance of 3-Chloro-2-(trifluoromethyl)isonicotinic acid

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. When functionalized with a trifluoromethyl (CF3) group, its utility is significantly amplified. The CF3 moiety is a powerful modulator of a molecule's physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][2] 3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS 749875-02-3) emerges as a highly valuable and versatile building block within this chemical space. Its unique arrangement of a carboxylic acid, a chloro group, and a trifluoromethyl group on the isonicotinic acid core provides a rich platform for synthetic elaboration, enabling chemists to explore novel chemical entities for drug discovery and crop protection.

This guide offers a detailed exploration of 3-Chloro-2-(trifluoromethyl)isonicotinic acid, focusing on its synthesis, physicochemical properties, and the strategic rationale behind its application in research and development. Designed for chemists and drug development professionals, this document provides both theoretical insights and practical methodologies.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The key data for 3-Chloro-2-(trifluoromethyl)isonicotinic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 749875-02-3 | [3][4][5][6] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3][6] |

| Molecular Weight | 225.55 g/mol | [3][6] |

| Boiling Point | 353.3 ± 42.0 °C (Predicted) | [3] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.39 ± 0.28 (Predicted) | [3] |

| Canonical SMILES | C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | [3] |

| Storage | Store in a cool, dry, well-ventilated area. Inert atmosphere, 2-8°C is recommended. | [3][5] |

Synthetic Pathways and Methodologies

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a key intermediate, 3-chloro-4-iodo-2-(trifluoromethyl)pyridine, via a carboxylation reaction. This intermediate, in turn, can be synthesized from a suitable pyridine precursor.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol outlines a multi-step synthesis based on common and reliable transformations in pyridine chemistry.

Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The initial step involves the chlorination of a readily available picoline. The trichloromethyl group is then fluorinated to yield the trifluoromethyl group. This method is a well-established industrial route for producing key trifluoromethylpyridine intermediates.[7][8]

-

Chlorination: 3-picoline is subjected to high-temperature vapor-phase chlorination to produce 2-chloro-5-(trichloromethyl)pyridine. This radical reaction functionalizes both the ring and the methyl group.

-

Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then treated with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to convert the -CCl₃ group into the desired -CF₃ group, yielding 2-chloro-5-(trifluoromethyl)pyridine.[7]

Step 2: Selective Carboxylation of the Pyridine Ring

With the key trifluoromethylpyridine intermediate in hand, the next crucial transformation is the introduction of the carboxylic acid group at the 4-position. A modern and efficient method for this is palladium-catalyzed carbonylation.

-

Preparation of the Halogenated Precursor: The intermediate from Step 1, 2-chloro-5-(trifluoromethyl)pyridine, would need to be halogenated at the 4-position, typically via an electrophilic aromatic substitution, to install a bromine or iodine atom, which is more suitable for cross-coupling reactions.

-

Palladium-Catalyzed Carbonylation: The resulting 4-halo-2-chloro-5-(trifluoromethyl)pyridine is subjected to carbonylation.

-

Reaction Conditions: A mixture of the halo-pyridine, a palladium catalyst (e.g., PdCl₂(dppp)), a base (e.g., sodium bicarbonate), and a suitable solvent (e.g., THF/water) is stirred under a high pressure of carbon monoxide (CO) at an elevated temperature (e.g., 120°C).[9]

-

Mechanism: The palladium catalyst undergoes oxidative addition into the carbon-halogen bond. Subsequent coordination of CO, followed by nucleophilic attack and reductive elimination, generates the carboxylic acid (after workup). This method is highly effective for converting aryl halides into carboxylic acids.

-

-

Workup and Isolation: After the reaction, the solvent is removed, and the mixture is acidified (e.g., with HCl) to protonate the carboxylate salt, causing the final product, 3-Chloro-2-(trifluoromethyl)isonicotinic acid, to precipitate. The solid is then filtered, washed, and dried.

Caption: Proposed workflow for the synthesis of the title compound.

Discovery Context and Strategic Importance

While the specific discovery of 3-Chloro-2-(trifluoromethyl)isonicotinic acid as a singular event is not documented in academic literature, its creation is a logical consequence of systematic research into trifluoromethylpyridines as valuable motifs in applied chemistry.[7] The "discovery" is therefore contextual, rooted in the broader recognition of the power of fluorine chemistry.

The Role of the Trifluoromethyl Group

The introduction of a CF₃ group is a cornerstone of modern medicinal chemistry for several reasons:[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life for drug candidates.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Electronic Effects: As a strong electron-withdrawing group, the CF₃ group lowers the pKa of nearby acidic or basic centers, influencing ionization states at physiological pH and altering binding interactions with target proteins.

Synthetic Utility and Application

3-Chloro-2-(trifluoromethyl)isonicotinic acid is a trifunctional building block, offering three distinct points for chemical modification:

-

The Carboxylic Acid: This group is readily converted into a wide array of functional groups, including esters, amides, and ketones, making it an ideal handle for coupling with other molecules.

-

The Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) or serve as a coupling partner in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-based substituents.

-

The Pyridine Ring: The nitrogen atom can be N-oxidized or alkylated, further modulating the electronic properties and solubility of the molecule.

This trifecta of reactive sites makes the compound a powerful platform for generating libraries of complex molecules for high-throughput screening in drug and agrochemical discovery programs. Its structure is integral to the development of novel inhibitors, receptor agonists/antagonists, and other biologically active agents.[10][11]

Conclusion

3-Chloro-2-(trifluoromethyl)isonicotinic acid stands as a testament to the strategic importance of fluorination in chemical design. While not a final product in itself, it is an archetypal example of a high-value intermediate, purpose-built for the efficient synthesis of complex, biologically active molecules. Its synthesis, achievable through logical and established chemical transformations, provides access to a scaffold with immense potential. For researchers in medicinal and materials science, understanding the synthesis and strategic application of such building blocks is essential for driving innovation and discovering the next generation of advanced chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 3-Chloro-2-(trifluoromethyl)isonicotinic acid [acrospharmatech.com]

- 4. 3-Chloro-2-(trifluoroMethyl)isonicotinic acid | 749875-02-3 [chemicalbook.com]

- 5. 749875-02-3|3-Chloro-2-(trifluoromethyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 6. 3-Chloro-2-(trifluoromethyl)isonicotinic acid - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 9. 2-(Trifluoromethyl)isonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid

Introduction

3-Chloro-2-(trifluoromethyl)isonicotinic acid is a substituted pyridine derivative with the chemical formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol .[1][2] Its structure, featuring a carboxylic acid, a chloro group, and a trifluoromethyl group on a pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Chloro-2-(trifluoromethyl)isonicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. We will explore the expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and detail the experimental workflows required to obtain and interpret this information. This integrated spectroscopic approach provides a self-validating system for confirming the molecular identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of each atom. For 3-Chloro-2-(trifluoromethyl)isonicotinic acid, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete and unambiguous assignment.

Theoretical Principles

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.[3] Coupling interactions between adjacent nuclei provide further information about the connectivity of the molecule. 2D NMR techniques, such as HSQC and HMBC, allow for the visualization of these correlations, directly linking protons to the carbons they are attached to (HSQC) or to carbons that are 2-4 bonds away (HMBC).[4][5][6]

Predicted NMR Data

Based on the structure of 3-Chloro-2-(trifluoromethyl)isonicotinic acid and established chemical shift data for substituted pyridines, the following NMR data is predicted.[2][7][8] These predictions can be further refined using specialized software or quantum chemical calculations.[1][9][10][11]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | ¹H | 8.0 - 8.4 | Doublet (d) | J(H5-H6) ≈ 5-8 Hz |

| H-6 | ¹H | 8.7 - 9.0 | Doublet (d) | J(H5-H6) ≈ 5-8 Hz |

| COOH | ¹H | 12.0 - 14.0 | Broad Singlet (br s) | N/A |

| C-2 | ¹³C | 145 - 150 | Quartet (q) | J(C2-F) ≈ 35-40 Hz |

| C-3 | ¹³C | 135 - 140 | Singlet (s) | N/A |

| C-4 | ¹³C | 148 - 153 | Singlet (s) | N/A |

| C-5 | ¹³C | 125 - 130 | Singlet (s) | N/A |

| C-6 | ¹³C | 150 - 155 | Singlet (s) | N/A |

| COOH | ¹³C | 165 - 170 | Singlet (s) | N/A |

| CF₃ | ¹³C | 120 - 125 | Quartet (q) | J(C-F) ≈ 270-280 Hz |

| CF₃ | ¹⁹F | -60 to -70 | Singlet (s) | N/A |

Experimental Protocol: NMR Data Acquisition

The choice of solvent is critical for NMR analysis. The ideal solvent must fully dissolve the sample without interfering with its signals.[12] For a carboxylic acid like our target molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to solubilize the compound while also allowing for the observation of the acidic proton.[13] Deuterated chloroform (CDCl₃) is another common option, though the acidic proton may exchange or be very broad.[14]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 3-Chloro-2-(trifluoromethyl)isonicotinic acid in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[13] Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the range from approximately -1 to 15 ppm.

-

1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is typically sufficient.

-

1D ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The spectral width should be set to encompass the expected chemical shift of the CF₃ group.

-

2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. The HMBC experiment is crucial for identifying quaternary carbons by observing their long-range correlations to protons.[6][15]

Spectral Interpretation

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (8.0-9.0 ppm), both appearing as doublets due to coupling to each other. A very downfield, broad singlet between 12-14 ppm will correspond to the carboxylic acid proton. Integration of these peaks should yield a 1:1:1 ratio.

-

¹³C NMR: Seven distinct signals are expected. The signal for the carbon attached to the CF₃ group (C-2) will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet with a much larger coupling constant. The remaining five carbons will appear as singlets in the proton-decoupled spectrum.

-

¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

2D NMR: The HSQC spectrum will show correlations between the proton at ~8.2 ppm and its directly attached carbon (C-5), and the proton at ~8.8 ppm and its carbon (C-6). The HMBC spectrum is key: it will reveal multi-bond correlations that piece the structure together. For instance, the proton H-5 should show correlations to C-3, C-4, and C-6, while H-6 should correlate to C-2, C-4, and C-5. These correlations definitively confirm the connectivity of the pyridine ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Theoretical Principles

Molecular bonds vibrate at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes (e.g., stretching, bending). An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation, creating a unique "fingerprint" that reveals the functional groups present.[16]

Expected IR Absorption Bands

For 3-Chloro-2-(trifluoromethyl)isonicotinic acid, the IR spectrum will be dominated by features of the carboxylic acid and the substituted aromatic ring.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretch | ~3100 - 3000 | Weak to Medium |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic C=C / C=N | Stretch | 1600 - 1450 | Medium |

| C-O Stretch / O-H Bend | Stretch / Bend | 1440 - 1210 | Medium to Strong |

| C-F (CF₃) | Stretch | 1350 - 1100 | Strong |

| C-Cl | Stretch | 850 - 550 | Medium to Strong |

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

For solid samples, the KBr pellet method is a robust and widely used technique.[17] It involves dispersing the sample in a dry, IR-transparent matrix of potassium bromide (KBr) and pressing it into a thin, transparent disk.[18][19]

Step-by-Step Protocol:

-

Preparation: Gently grind ~200 mg of dry, spectroscopic-grade KBr in an agate mortar to a fine powder.

-

Mixing: Add 1-2 mg of the sample to the KBr powder.[17] Grind the mixture thoroughly for 1-2 minutes to ensure homogeneous dispersion. The final concentration should be around 0.5-1.0%.[20]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the pellet in the spectrometer's sample holder and collect the IR spectrum. It is crucial to first run a background spectrum with a blank KBr pellet to subtract atmospheric and matrix absorptions.[17]

Spectral Interpretation

The resulting spectrum should clearly display a very broad absorption band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[12][21] A strong, sharp peak around 1710 cm⁻¹ will confirm the C=O carbonyl stretch. The region from 1350-1100 cm⁻¹ will likely contain multiple strong bands corresponding to the C-F stretches of the trifluoromethyl group, while a band in the lower frequency region (850-550 cm⁻¹) can be attributed to the C-Cl stretch.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles

In a mass spectrometer, a sample is first ionized, converting neutral molecules into charged ions. These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. For this molecule, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for direct determination of the molecular weight.[21][22]

Expected Mass Spectrum Data

The molecular weight of C₇H₃ClF₃NO₂ is 225.55 g/mol . Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic isotopic pattern for any chlorine-containing ion.

Table 3: Predicted Key Ions in the Mass Spectrum (Positive ESI)

| Ion | Description | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Expected Relative Intensity |

| [M+H]⁺ | Protonated Molecular Ion | 225.98 | 227.98 | ~3:1 |

| [M+H-H₂O]⁺ | Loss of water | 207.97 | 209.97 | ~3:1 |

| [M+H-COOH]⁺ | Loss of formic acid | 179.99 | 181.99 | ~3:1 |

Experimental Protocol: Mass Spectrometry Data Acquisition

Direct infusion is a simple and rapid method for introducing a pure, soluble sample into the mass spectrometer.[21][23]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.[24]

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for positive ion mode.

-

Direct Infusion: Load the sample solution into a syringe and infuse it into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da) to observe the molecular ion and potential fragments.

Spectral Interpretation

The most critical feature will be the protonated molecular ion peak. The spectrum should show a pair of peaks at m/z 225.98 and 227.98, with a relative intensity ratio of approximately 3:1. This pattern is the hallmark of a molecule containing a single chlorine atom and provides powerful evidence for the elemental composition.[25] Other observed peaks corresponding to the loss of small, stable neutral molecules like water or formic acid can further support the proposed structure.[26]

Conclusion

The structural elucidation of 3-Chloro-2-(trifluoromethyl)isonicotinic acid is a clear demonstration of the power of a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR, augmented with 2D experiments, provide an unambiguous map of the atomic connectivity. FT-IR spectroscopy offers rapid confirmation of the key functional groups, while mass spectrometry verifies the molecular weight and elemental composition through its characteristic isotopic pattern. Together, these techniques form a rigorous, self-validating workflow that ensures the identity, purity, and structural integrity of the molecule, a critical requirement for its successful application in any scientific endeavor.

References

-

Frank, A., Möller, H. M., & Exner, T. E. (2012). Toward the Quantum Chemical Calculation of NMR Chemical Shifts of Proteins. 2. Level of Theory, Basis Set, and Solvents Model Dependence. Journal of Chemical Theory and Computation. Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Available at: [Link]

-

Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). Sample Introduction. University of Florida. Available at: [Link]

-

Acros Pharmatech. (n.d.). 3-Chloro-2-(trifluoromethyl)isonicotinic acid. Available at: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]

-

Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian. Available at: [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Frank, A., Onila, I., Möller, H. M., & Exner, T. E. (2011). Toward the Quantum Chemical Calculation of NMR Chemical Shifts of Proteins. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

-

Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Environment and Health. Available at: [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link]

-

Exner, T. E., et al. (2013). Can quantum-chemical NMR chemical shifts be used as criterion for force-field development. Magnetic Resonance in Chemistry. Available at: [Link]

-

X-Action. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Available at: [Link]

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements. Available at: [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

-

Western Sydney University. (n.d.). Sample Preparation Guidelines. Available at: [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Available at: [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Available at: [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Available at: [Link]

-

Slideshare. (n.d.). Two dimensional nmr spectroscopy (practical application and spectral analysis). Available at: [Link]

-

Gordon, R. G., & McGinnis, R. P. (1968). Calculation of NMR Chemical Shifts. The Journal of Chemical Physics. Available at: [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Available at: [Link]

-

How to select NMR solvent. (n.d.). [PDF Document]. Available at: [Link]

-

ChemInfo.org. (n.d.). Predict 13C NMR spectra. Available at: [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

ACD/Labs Blog. (2008). Interpreting a 1H-13C HMBC spectrum. Available at: [Link]

-

YouTube. (2020). 2D NMR Introduction. Available at: [Link]

-

University of Wisconsin-Madison. (2010). H-C multiple-bond correlations: HMBC. [PDF Document]. Available at: [Link]

-

analyzetest.com. (2021). Interpretation steps of a NMR spectrum. Available at: [Link]

-

ChemRxiv. (2023). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

-

ACS Publications. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Available at: [Link]

-

Fiveable. (n.d.). 9.1 Two-dimensional NMR spectroscopy. Available at: [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [PDF Document]. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Available at: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [PDF Document]. Available at: [Link]

Sources

- 1. Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 3. How To [chem.rochester.edu]

- 4. emerypharma.com [emerypharma.com]

- 5. youtube.com [youtube.com]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. testbook.com [testbook.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 13. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. chem.as.uky.edu [chem.as.uky.edu]

- 16. Predict 1H proton NMR spectra [nmrdb.org]

- 17. shimadzu.com [shimadzu.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 20. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 21. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 22. westernsydney.edu.au [westernsydney.edu.au]

- 23. organomation.com [organomation.com]

- 24. uib.no [uib.no]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chem.libretexts.org [chem.libretexts.org]

3-Chloro-2-(trifluoromethyl)isonicotinic acid solubility and pKa values

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloro-2-(trifluoromethyl)isonicotinic acid

Introduction

3-Chloro-2-(trifluoromethyl)isonicotinic acid is a substituted pyridine carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical research. Its structural backbone, isonicotinic acid (pyridine-4-carboxylic acid), is a common scaffold in bioactive molecules.[1] The strategic placement of two potent electron-withdrawing groups—a chloro group at the 3-position and a trifluoromethyl (-CF3) group at the 2-position—dramatically influences the molecule's electronic distribution, acidity, lipophilicity, and metabolic stability.[2][3] Understanding the precise pKa and solubility characteristics of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development, enabling rational formulation design, prediction of in vivo absorption, and optimization of biological activity.

This guide provides a comprehensive framework for the theoretical evaluation and experimental determination of the pKa and aqueous solubility of 3-Chloro-2-(trifluoromethyl)isonicotinic acid. It is designed for researchers, chemists, and drug development professionals, offering both the foundational principles and detailed, field-proven protocols.

Theoretical Principles: The Impact of Substitution on Acidity and Solubility

The physicochemical properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid are dictated by the interplay between the isonicotinic acid core and its substituents.

Acidity and pKa

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in solution.[4] For 3-Chloro-2-(trifluoromethyl)isonicotinic acid, the primary acidic proton is that of the carboxylic acid group. Its acidity is significantly modulated by the strong inductive electron-withdrawing effects of the chloro and trifluoromethyl substituents.

-

Isonicotinic Acid Core: The parent molecule, isonicotinic acid, is itself acidic.[5][6]

-

Electron-Withdrawing Effects: Both the chlorine atom and, more profoundly, the trifluoromethyl group pull electron density away from the pyridine ring and, consequently, from the carboxyl group.[2][3] This stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. A stronger acid corresponds to a lower pKa value.[4][7] Therefore, it is predicted that the pKa of 3-Chloro-2-(trifluoromethyl)isonicotinic acid will be significantly lower (more acidic) than that of unsubstituted isonicotinic acid.

Solubility

Aqueous solubility is a crucial parameter affecting a drug candidate's bioavailability and formulation.[8][9] The solubility of this compound is governed by a balance of its polar and non-polar characteristics and is highly dependent on pH.

-

Lipophilicity: The trifluoromethyl group is known to be highly lipophilic, increasing a molecule's solubility in non-polar environments.[2] The chloro group also contributes to lipophilicity. These features inherently suggest that the neutral form of the molecule will have limited aqueous solubility.[10][11]

-

pH-Dependent Solubility: As a carboxylic acid, the compound's solubility will dramatically increase at pH values above its pKa.[12] In a basic environment, the carboxylic acid deprotonates to form a highly polar carboxylate salt, which is much more soluble in water. Conversely, at pH values below its pKa, the compound exists predominantly in its neutral, less soluble form. This relationship is fundamental for designing liquid formulations and predicting its behavior in the gastrointestinal tract.

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable substances.[13][14] The method involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.[15][16] The pKa is identified as the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the acidic and conjugate base forms are equal.[14]

Detailed Experimental Protocol

Objective: To determine the pKa of 3-Chloro-2-(trifluoromethyl)isonicotinic acid using potentiometric titration.

Apparatus & Reagents:

-

Calibrated pH meter with a combination glass electrode (precision of ±0.01 pH units)

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel

-

3-Chloro-2-(trifluoromethyl)isonicotinic acid (high purity, >98%)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity, deionized water (degassed to remove CO2)

-

Nitrogen gas supply

Procedure:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[15]

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the compound to prepare a solution with a final concentration between 10⁻⁴ M and 10⁻³ M.[13][15] A higher concentration is preferable if solubility allows, to ensure a clear inflection point.

-

Dissolve the compound in a known volume of deionized water. If aqueous solubility is too low, a co-solvent like methanol may be used, but the pKa value will be for that specific solvent mixture and requires extrapolation to determine the aqueous pKa.[13][17]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[15]

-

-

Titration Setup:

-

Place the sample solution in the reaction vessel on the magnetic stirrer.

-

Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.

-

Gently purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO2, which can interfere with the measurement.[15][16]

-

-

Titration Process:

-

If the initial solution is not acidic enough, add a small, known volume of 0.1 M HCl to lower the pH to ~2 to ensure the compound is fully protonated.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[15]

-

Continue the titration well past the equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found precisely by calculating the first or second derivative of the curve.

-

The pKa is the pH value at exactly half the volume of the equivalence point.

-

Visualization of pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Determination of Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18][19] It involves equilibrating an excess amount of a solid compound with a solvent over a prolonged period at a constant temperature.[9][20]

Detailed Experimental Protocol

Objective: To determine the aqueous solubility of 3-Chloro-2-(trifluoromethyl)isonicotinic acid at a specific pH and temperature.

Apparatus & Reagents:

-

Glass vials with screw caps

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Centrifuge or filtration apparatus (e.g., syringe filters with 0.45 µm membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC-UV)

-

Volumetric flasks and pipettes

-

3-Chloro-2-(trifluoromethyl)isonicotinic acid (solid, high purity)

-

Solvent: Buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the compound of known concentrations in the chosen solvent.

-

Analyze these standards using the selected analytical method (e.g., measure absorbance at λmax for UV-Vis) to create a reliable calibration curve (Concentration vs. Response).

-

-

Equilibration:

-

Add an excess amount of the solid compound to each of at least three vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[18][20]

-

Add a precise volume of the pH-controlled buffer (e.g., 10 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a constant speed (e.g., 850 rpm) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8][18]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately separate the saturated solution from the undissolved solid. This is a critical step and can be done by either:

-

Centrifugation: Centrifuge the sample at high speed to pellet the solid.

-

Filtration: Filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) that does not adsorb the compound.[8]

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with the solvent to bring its concentration within the linear range of the previously prepared calibration curve.

-

Analyze the diluted sample using the analytical method (UV-Vis or HPLC).

-

Determine the concentration of the diluted sample by interpolating its response on the calibration curve.[19]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The average concentration from the replicate vials represents the solubility of the compound under the specified conditions.

-

Visualization of Solubility Determination Workflow

Caption: Workflow for solubility determination by the shake-flask method.

Summary of Physicochemical Properties and Protocols

The data derived from these experimental procedures are essential for building a comprehensive profile of the target compound.

Table 1: Physicochemical Profile of 3-Chloro-2-(trifluoromethyl)isonicotinic acid

| Property | Data | Significance |

|---|---|---|

| Molecular Formula | C₇H₃ClF₃NO₂ | Defines elemental composition.[21][22] |

| Molecular Weight | 225.55 g/mol | Used for all concentration calculations.[21] |

| Predicted pKa | Significantly < 4.8 | Strong electron-withdrawing groups (-Cl, -CF₃) greatly increase acidity compared to typical carboxylic acids.[2][7] |

| Predicted Solubility | Low in acidic water; high in basic water | Lipophilic substituents limit intrinsic solubility, but ionization at pH > pKa dramatically increases it.[10][11] |

Table 2: Summary of Recommended Experimental Protocols

| Parameter | Method | Principle | Key Considerations |

|---|---|---|---|

| pKa | Potentiometric Titration | Monitor pH change during titration with a strong base to find the half-equivalence point.[13][14] | System must be free of CO₂; constant ionic strength; precise pH calibration.[15][16] |

| Solubility | Shake-Flask | Equilibrate excess solid in a buffered solution and measure the concentration of the saturated supernatant.[9][18] | Ensure equilibrium is reached (≥24h); complete separation of solid; use of a validated analytical method.[8][20] |

Conclusion

The systematic characterization of 3-Chloro-2-(trifluoromethyl)isonicotinic acid's pKa and solubility is indispensable for its advancement as a potential therapeutic or agrochemical agent. The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents is predicted to yield a compound with low pKa and pH-dependent aqueous solubility. The robust, validated protocols for potentiometric titration and the shake-flask method, as detailed in this guide, provide the necessary tools for researchers to obtain accurate and reproducible data. This information forms the bedrock of pre-formulation studies, enabling the development of effective delivery systems and providing critical insights into the molecule's potential pharmacokinetic profile.

References

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jinjingchemical.com [jinjingchemical.com]

- 5. scribd.com [scribd.com]

- 6. Solubility and pKa value of isonicotinic acid as factors in optimizing conditions for isolating it | Semantic Scholar [semanticscholar.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. echemi.com [echemi.com]

- 11. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% CAS#: 505084-58-2 [m.chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. scribd.com [scribd.com]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. 3-Chloro-2-(trifluoromethyl)isonicotinic acid [acrospharmatech.com]

- 22. 3-Chloro-2-(trifluoromethyl)isonicotinic acid - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]

The Multifaceted Biological Activities of Substituted Isonicotinic Acids: A Technical Guide for Drug Discovery Professionals

Introduction

Isonicotinic acid, a simple pyridine carboxylic acid isomer, has served as a foundational scaffold in medicinal chemistry for decades. Its most notable derivative, isoniazid, revolutionized the treatment of tuberculosis and remains a cornerstone of therapy.[1][2] The inherent versatility of the isonicotinic acid core, allowing for substitutions at various positions, has spurred extensive research, revealing a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of substituted isonicotinic acids, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these potent molecules, offering valuable insights for researchers and drug development professionals.

Antimicrobial Activity: The Legacy of Isoniazid and Beyond

The most prominent biological activity of substituted isonicotinic acids is their antimicrobial effect, particularly against Mycobacterium tuberculosis. Isonicotinic acid hydrazide (isoniazid) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3] This activation leads to the formation of an isonicotinoyl-NAD adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis and the integrity of the mycobacterial cell wall.[3]

Mechanism of Action: Targeting the Mycobacterial Cell Wall

The inhibition of InhA is a critical step in the tuberculocidal action of isoniazid. The disruption of mycolic acid synthesis weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and other cellular stresses.

Caption: A general experimental workflow for the development of substituted isonicotinic acid derivatives.

Conclusion

Substituted isonicotinic acids represent a versatile and promising class of compounds with a wide range of biological activities. The foundational success of isoniazid in tuberculosis treatment has paved the way for the exploration of numerous derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental protocols are crucial for the continued development of novel therapeutics based on this remarkable scaffold. This guide provides a solid framework for researchers and drug development professionals to navigate the exciting and evolving field of isonicotinic acid chemistry and biology.

References

-

Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

Popiołek, R., & Biernasiuk, A. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical biology & drug design, 91(4), 915–923. [Link]

-

Yaqoob, S., et al. (2021). Design rationale of isonicotinates. ResearchGate. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. ResearchGate. [Link]

-

Popiołek, R., & Biernasiuk, A. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [Link]

-

Structural analysis of isonicotinic hydrazide Basic units. (2024). WJBPHS. [Link]

-

MTT assay protocol. (2023). Protocols.io. [Link]

-

Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). ResearchGate. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Oxidative medicine and cellular longevity, 2014, 532658. [Link]

-

Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (2014). ResearchGate. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. ResearchGate. [Link]

-

Kumar, K. S., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

-

Synthesis and Insilico biological activity evaluation of some 2-pyrazolines derived from Isonicotinic acid hydrazide. (2022). ResearchGate. [Link]

-

Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022). MDPI. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2016). PMC. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2022). IJCRT.org. [Link]

-

El-Sayed, N. F., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]

-

El-Naggar, A. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2024). Zanco Journal of Medical Sciences. [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). MDPI. [Link]

-

Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of medicinal chemistry, 19(4), 483–492. [Link]

Sources

Introduction to trifluoromethylpyridine derivatives in research

An In-depth Technical Guide to Trifluoromethylpyridine Derivatives in Research

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has catalyzed significant advancements across the chemical sciences, particularly in the realms of medicinal chemistry and agrochemistry. This guide provides an in-depth analysis of trifluoromethylpyridine (TFMP) derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the fundamental physicochemical properties imparted by the CF₃ group, delve into established and emerging synthetic methodologies, and critically evaluate their applications, supported by field-proven insights and detailed experimental protocols. This document is structured to serve as a comprehensive resource, bridging foundational principles with practical applications to empower innovation in the laboratory.

The Strategic Imperative of the Trifluoromethyl Group in Pyridine Chemistry

The trifluoromethyl group is far more than a simple sterically bulky substituent. Its profound impact on molecular properties stems from the unique characteristics of the fluorine atom, namely its high electronegativity and the exceptional strength of the carbon-fluorine bond.[1][2] When appended to a pyridine ring, the CF₃ group modulates the molecule's electronic and physical properties in several key ways that are highly advantageous for drug and agrochemical design.[3][4]

-

Enhanced Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes.[5] This often translates to a longer biological half-life for drug candidates, potentially allowing for less frequent dosing.[5]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule.[2][5] This property is crucial for enhancing a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved absorption and distribution within an organism.[3][5]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ moiety significantly influences the electron density of the pyridine ring.[2][5] This can alter the pKa of the pyridine nitrogen and modulate the molecule's ability to engage in hydrogen bonding and other non-covalent interactions, which is critical for optimizing binding affinity to biological targets.[3][6]

-

Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, which can be a determining factor in its interaction with a protein binding pocket.

These combined effects underscore the rationale for the extensive research and development efforts focused on TFMP derivatives. The strategic placement of the CF₃ group on the pyridine ring allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies for Accessing Trifluoromethylpyridine Scaffolds